molecular formula C26H33N5O4 B13807280 Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-

Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-

Cat. No.: B13807280
M. Wt: 479.6 g/mol
InChI Key: JSCTWIFGZLDVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as amination, alkylation, and acylation. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key steps in the industrial production include the optimization of reaction conditions, purification processes, and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted analogs.

Scientific Research Applications

Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Phenoxy compounds: These compounds contain a phenoxy group, similar to the one in the title compound, and are studied for their diverse applications.

    Pyrimidinyl compounds: These compounds contain a pyrimidine ring and are known for their biological activities, including antiviral and anticancer properties.

Uniqueness

The uniqueness of Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- lies in its complex structure, which combines multiple functional groups, leading to a wide range of chemical reactivity and potential applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H33N5O4

Molecular Weight

479.6 g/mol

IUPAC Name

2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-3-methyl-2,4-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C26H33N5O4/c1-8-28-24-23(29-21(32)13-35-20-12-15(3)22(27)18(6)17(20)5)25(33)30(7)26(34)31(24)19-11-9-10-14(2)16(19)4/h9-12,28H,8,13,27H2,1-7H3,(H,29,32)

InChI Key

JSCTWIFGZLDVRO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)N(C(=O)N1C2=CC=CC(=C2C)C)C)NC(=O)COC3=C(C(=C(C(=C3)C)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.